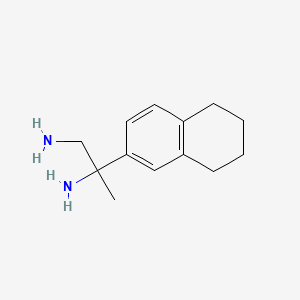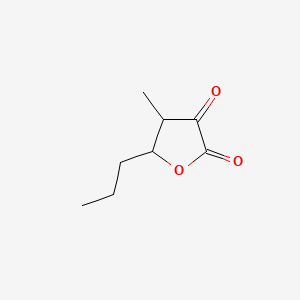
2,3-Furandione, dihydro-4-methyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-4-methyl-5-propylfuran-2,3-dione: is an organic compound belonging to the furan family It is characterized by a furan ring with a methyl group at the 4-position and a propyl group at the 5-position, along with two ketone functionalities at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-4-methyl-5-propylfuran-2,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-5-propyl-2,3-dihydroxyfuran with a dehydrating agent can yield the desired compound. Another method involves the use of palladium-catalyzed cyclization of suitable enyne precursors .
Industrial Production Methods: On an industrial scale, the production of dihydro-4-methyl-5-propylfuran-2,3-dione may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: Dihydro-4-methyl-5-propylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the electrophile used
Aplicaciones Científicas De Investigación
Chemistry: Dihydro-4-methyl-5-propylfuran-2,3-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs with antimicrobial or anticancer activities .
Industry: In the industrial sector, dihydro-4-methyl-5-propylfuran-2,3-dione is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of dihydro-4-methyl-5-propylfuran-2,3-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparación Con Compuestos Similares
Benzofuran: Similar in structure but contains a benzene ring fused to the furan ring.
Indole: Contains a fused benzene and pyrrole ring, differing in nitrogen presence.
Furfural: A simpler furan derivative with an aldehyde group at the 2-position
Uniqueness: Dihydro-4-methyl-5-propylfuran-2,3-dione is unique due to its specific substitution pattern and the presence of two ketone functionalities.
Propiedades
Número CAS |
62518-75-6 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-methyl-5-propyloxolane-2,3-dione |
InChI |
InChI=1S/C8H12O3/c1-3-4-6-5(2)7(9)8(10)11-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
NZOSBDYMPOYFNG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(C(=O)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


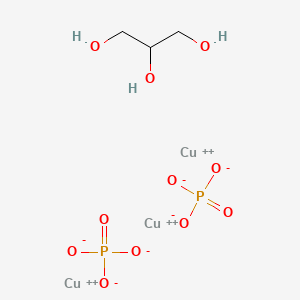
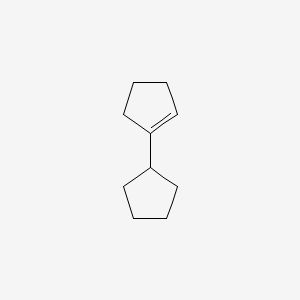

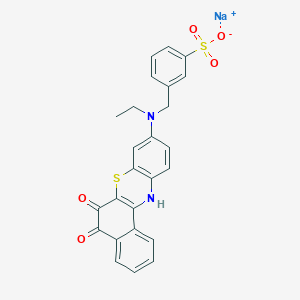

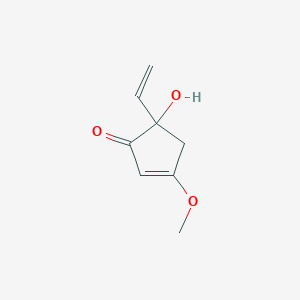
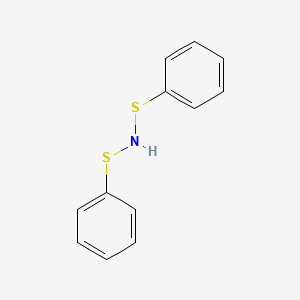

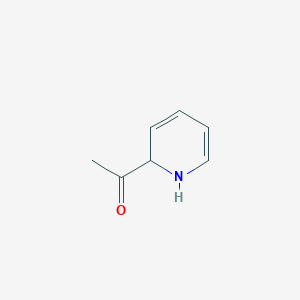
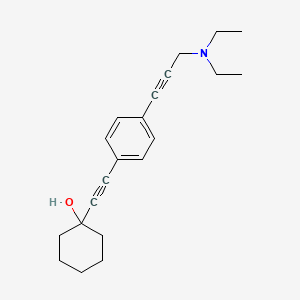
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)

